Cas no 64657-11-0 ( )

  structure
  structure
Product name: 
CAS No:64657-11-0
MF:C22H34O7
MW:410.50116
CID:961353
PubChem ID:47936

  Chemical and Physical Properties

Names and Identifiers

    • (3R,6aα)-5α-Acetoxydodecahydro-6β,10α,10bα-trihydroxy-3,4aβ,7,7,10aβ-pentamethyl-3α-vinyl-1H-naphtho[2,1-b]pyran-1-one
    • Coleonol
    • 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-
    • HMS3412G19
    • Ocufors
    • Forskolin - 20%
    • MFCD00082317
    • (-)-Forskolin
    • L-75-1362B
    • Boforsin
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-Dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyl-1H-naphtho[2,1-b]pyran-1-one 5-acetate
    • ForsLean
    • AKOS024456384
    • Q-200888
    • Colforsin
    • NSC375489
    • Bio1_000932
    • Colforsina [Spanish]
    • F0855
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo[f]chromen-5-yl acetate
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
    • SR-01000597378
    • Coleonol;Colforsin
    • EX-A5963
    • SMP1_000128
    • Coleonol , Colforsin
    • NCGC00024996-10
    • Coleonol;7beta-Acetoxy-8,13-epoxy-1alpha,6beta,9alpha-trihydroxylabd-14-en-11-one
    • HB1348
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
    • FORSKOLIN (CONSTITUENT OF FORSKOHLII) [DSC]
    • CS-1454
    • COLFORSIN [MART.]
    • OHCQJHSOBUTRHG-KGGHGJDLSA-
    • 7beta-Acetoxy-8,13-epoxy-1alpha,6beta,9alpha-trihydroxylabd-14-en-11-one
    • SR-01000597378-1
    • colforsinum
    • Z1395264745
    • L-751362B
    • 1F7A44V6OU
    • Colforsinum [Latin]
    • NCGC00255526-01
    • MLS002172462
    • 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10alpha,10abeta,10balpha))-
    • Colforsin (USAN/INN)
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
    • Forskolin, For use in molecular biology applications
    • Bio1_001421
    • BCBcMAP01_000132
    • C22H34O7
    • Q412747
    • BF164487
    • cid_47936
    • HMS3267I16
    • Timsaponin-C
    • NCGC00024996-06
    • Forskolin - 40%
    • Forskolin - 10%
    • D03584
    • MLS-0318096.0001
    • AS-17443
    • HY-15371G
    • Forskolin, from Coleus forskohlii, >=98% (HPLC), powder
    • [3R-(3a,4ab,5b,6b,6aa,10a,10ab,10ba)]-5-(Acetyloxy)-3-e thenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
    • DTXCID6020484
    • NSC 375489
    • COLFORSIN [USAN]
    • NCGC00024996-05
    • C09076
    • XF165210
    • A850885
    • NSC-357088
    • NCGC00024996-03
    • COLFORSIN [WHO-DD]
    • 1H-Naphtho(2,1-b)pyran-1-one, dodecahydro-5-(acetyloxy)-3-ethenyl-3,4a,7,7,10a-pentamethyl-6,10,10b-trihydroxy-, (3R-(3-alpha,4a-beta,5-beta,6-beta,6a-alpha,10-alpha,10a-beta,10b-alpha))-
    • Forskolin, analytical standard
    • M-410
    • NCGC00024996-02
    • 64657-11-0
    • FORSKOLIN [VANDF]
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]acetate
    • CAS-66575-29-9
    • Coleonolk
    • MolMap_000021
    • HL 362
    • EINECS 266-410-9
    • NSC 357088
    • MLS002695942
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-Dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyl-1H-naphtho(2,1-b)pyran-1-one 5-acetate
    • 7-beta-Acetoxy-8,13-epoxy-1-alpha,6-beta,9-alpha-trihydroxylabd-14-en-11-one
    • HY-15371
    • AM81249
    • DTXSID8040484
    • colforsina
    • L 75 1362B
    • Tox21_110940
    • Forskolin- Bio-X
    • Forskolin (GMP)
    • UNII-1F7A44V6OU
    • FOK
    • MLS001066384
    • FORSKOLIN [USP-RS]
    • SCHEMBL4928
    • MLS001333255
    • 66575-29-9
    • GTPL5190
    • HL-362
    • s2449
    • HMS2235C17
    • Bio1_000443
    • REGID_for_CID_47936
    • SMR000471881
    • AC-33150
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromen-5-yl acetate
    • BDBM50010261
    • XF165211
    • Tox21_302399
    • Colforsine [French]
    • CCG-268774
    • CHEMBL52606
    • NCGC00024996-34
    • COLFORSIN [INN]
    • NCGC00024996-07
    • Colforsin [USAN:INN]
    • forskolin
    • HMS3676G19
    • NCGC00024996-04
    • CS-0622781
    • NS00020690
    • XF165212
    • COLFORSIN [MI]
    • MLS001333256
    • BRD-K09602097-001-04-5
    • NCGC00177971-03
    • InChI=1/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
    • Forskolin, United States Pharmacopeia (USP) Reference Standard
    • Tox21_110940_1
    • [3R-(3H-naphtho[2,1-b]pyran-1-one
    • colforsine
    • 1H-Naphtho[2,1-b]pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-
    • CHEBI:42471
    • NSC-375489
    • LMPR0104030004
    • Forskolin?
    • 5-(Acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
    • DB02587
    •  
    • Inchi: InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
    • InChI Key: OHCQJHSOBUTRHG-KGGHGJDLSA-N
    • SMILES: CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O

Computed Properties

  • Exact Mass: 410.23052
  • Monoisotopic Mass: 410.230453
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 747
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113
  • XLogP3: 1

Experimental Properties

  • Density: 1.23
  • Boiling Point: 519.9°C at 760 mmHg
  • Flash Point: 171.8°C
  • Refractive Index: 1.551
  • PSA: 113.29
  • LogP: 1.51990

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd